molecular formula C18H18N2O B12940424 2-Phenoxy-4-phenyl-5-propyl-1H-imidazole CAS No. 64792-48-9

2-Phenoxy-4-phenyl-5-propyl-1H-imidazole

Katalognummer: B12940424
CAS-Nummer: 64792-48-9
Molekulargewicht: 278.3 g/mol
InChI-Schlüssel: BETPSQWLDCIKLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenoxy-4-phenyl-5-propyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with phenoxy, phenyl, and propyl groups. Imidazoles are a class of compounds known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-4-phenyl-5-propyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclocondensation of 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate. This reaction can be catalyzed by Brønsted acidic ionic liquids such as diethyl ammonium hydrogen phosphate . The reaction conditions are usually mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of imidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenoxy-4-phenyl-5-propyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

2-Phenoxy-4-phenyl-5-propyl-1H-imidazole has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Phenoxy-4-phenyl-5-propyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, altering their function. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Phenoxy-4-phenyl-5-propyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

64792-48-9

Molekularformel

C18H18N2O

Molekulargewicht

278.3 g/mol

IUPAC-Name

2-phenoxy-4-phenyl-5-propyl-1H-imidazole

InChI

InChI=1S/C18H18N2O/c1-2-9-16-17(14-10-5-3-6-11-14)20-18(19-16)21-15-12-7-4-8-13-15/h3-8,10-13H,2,9H2,1H3,(H,19,20)

InChI-Schlüssel

BETPSQWLDCIKLW-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=C(N=C(N1)OC2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.